molecular formula C13H18OSi B1598600 (3,4-Dihydro-1-naphthyloxy)trimethylsilane CAS No. 38858-72-9

(3,4-Dihydro-1-naphthyloxy)trimethylsilane

Cat. No.: B1598600
CAS No.: 38858-72-9
M. Wt: 218.37 g/mol
InChI Key: CAUIWDWUUCGKBV-UHFFFAOYSA-N
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Description

(3,4-Dihydro-1-naphthyloxy)trimethylsilane is an organosilicon compound known for its unique properties and applications in various fields of research and industry. It is also referred to as L-selectride and has found widespread use as a reducing agent in organic chemistry. The compound was first synthesized by chemists at Dow Chemical Company in the 1970s.

Scientific Research Applications

(3,4-Dihydro-1-naphthyloxy)trimethylsilane has numerous applications in scientific research:

    Organic Chemistry: It is widely used as a reducing agent to reduce various functional groups such as carbonyls, esters, and nitriles.

    Material Science: The compound is used in the synthesis of polymers with specific stereochemical configurations, which are important for creating materials with defined physical and chemical properties.

    Industrial Applications: It is utilized in the deposition of dielectric thin films in PECVD systems, which is significant for creating low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides.

    Ophthalmic Lens Materials: Derivatives of trimethylsilane are used in the synthesis of high oxygen permeable ophthalmic lens materials.

Preparation Methods

The synthesis of (3,4-Dihydro-1-naphthyloxy)trimethylsilane involves the reaction of trimethylsilane with 1,2-dihydronaphthalene in the presence of a catalyst such as platinum or palladium (II) acetate. This reaction proceeds through a hydrosilylation mechanism, where the silane group adds to the double bond in the naphthalene ring. The reaction conditions typically include a temperature range of 63-65°C at 0.01 mmHg .

Chemical Reactions Analysis

(3,4-Dihydro-1-naphthyloxy)trimethylsilane is highly reactive due to the presence of the silane group (SiH3). It can participate in various chemical reactions, including reductions, hydrosilylations, and deprotonations. Common reagents used in these reactions include bismesitylmagnesium, which acts as a non-nucleophilic carbon-centered base reagent . Major products formed from these reactions include silyl enol ethers and other organosilicon compounds .

Mechanism of Action

The mechanism of action of (3,4-Dihydro-1-naphthyloxy)trimethylsilane involves a hydrosilylation mechanism, where the silane group adds to the double bond in the naphthalene ring. This reaction is facilitated by the presence of a catalyst such as platinum or palladium (II) acetate. The molecular targets and pathways involved in this mechanism include the activation of the double bond in the naphthalene ring and the subsequent addition of the silane group.

Comparison with Similar Compounds

(3,4-Dihydro-1-naphthyloxy)trimethylsilane can be compared with other similar compounds such as:

  • (1,1-Dimethyl-2-propynyl)oxytrimethylsilane
  • (3-Bromophenylethynyl)trimethylsilane
  • (1-Bromovinyl)trimethylsilane
  • (4-Bromophenylethynyl)trimethylsilane

These compounds share similar structural characteristics and reactivity due to the presence of the trimethylsilane group. this compound is unique in its specific applications and reactivity patterns, particularly in the synthesis of silyl enol ethers and its use as a reducing agent in organic chemistry .

Properties

IUPAC Name

3,4-dihydronaphthalen-1-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OSi/c1-15(2,3)14-13-10-6-8-11-7-4-5-9-12(11)13/h4-5,7,9-10H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUIWDWUUCGKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401164
Record name (3,4-Dihydro-1-naphthyloxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38858-72-9
Record name (3,4-Dihydro-1-naphthyloxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dihydro-1-naphthyloxy)trimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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